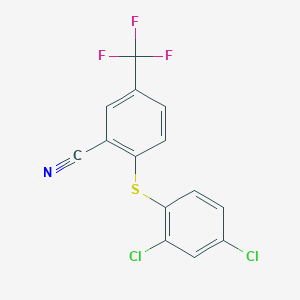

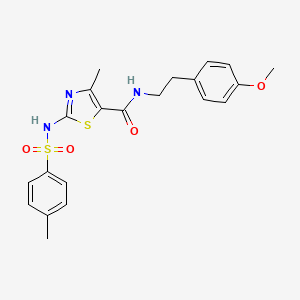

![molecular formula C19H14N4O3 B2467353 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide CAS No. 306979-38-4](/img/structure/B2467353.png)

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide, also known as DHQ-3N, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DHQ-3N belongs to the class of quinazoline derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

科学的研究の応用

Anticancer and Antiviral Activities

- Cytotoxicity and Anti-HIV Evaluations : A study synthesized a series of dihydrobenzo[h]quinazoline derivatives and found many compounds with significant anticancer and antiviral activities. These derivatives were synthesized using arylmethylene, thiopyrimidine, and acetic acid derivatives as starting materials (Mohamed et al., 2012).

Structural Analyses and Anomalous Products

- Anomalous Products Formation : X-ray structure analyses were conducted on ring cleavage and recyclization products of N-(5,6-dihydrobenzo[h]quinazolin-4-yl)amidines, revealing complex structural transformations and products (Hirota et al., 1994).

Analgesic Effects

- Antinociceptive Activity : New 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines were synthesized, and their analgesic effect in a mice pain model was evaluated. Several compounds exhibited significant pain-relieving effects (Bonacorso et al., 2016).

Antiplatelet and Anti-inflammatory Activities

- Evaluation of Antiplatelet/Antiphlogistic Activities : Research into 5,6-dihydrobenzo[h]quinazoline derivatives with amino substituents indicated potent antiplatelet activity, alongside anti-inflammatory effects comparable to some reference drugs (Brullo et al., 2012).

Luminescence and OLED Applications

- Luminescence Behavior in OLEDs : Novel mono- and dimeric quinazoline derivatives were synthesized, exhibiting strong luminescence behavior. However, rapid OLED degradation under electrical current was observed, likely due to the free -NH moiety in these compounds (Pandey et al., 2017).

Antidepressant Activity

- Antidepressive Activity : Certain 4-substituted 5,6-dihydrobenzo[h]quinazolines were found to exhibit effective antidepressant activity. These compounds were synthesized by reacting 4-chloro-5,6-dihydrobenzo[h]quinazoline with primary alkylamines (Hirota et al., 1986).

Fluorescence Signaling and Imaging Applications

- Fluorescence Signaling in Cell Imaging : 2-(2-aminophenyl)benzimidazole-based receptors showed high selectivity for sulfate ions, and their fluorescence signaling could be tuned through substituent effects. These receptors were used as biomarkers for intracellular ion detection and exhibited no cytotoxic effects (Mukherjee et al., 2014).

Antibacterial and Antioxidant Activities

- Antimicrobial and Antioxidant Activities : Novel 6-substituted-5,6-dihydrobenzo[4,5] imidazo[1,2-c] quinazoline compounds showed promising antibacterial activity against Gram-positive strains and excellent antioxidant activities (Hasan et al., 2019).

特性

IUPAC Name |

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3/c24-18(13-5-3-6-15(10-13)23(25)26)22-19-20-11-14-9-8-12-4-1-2-7-16(12)17(14)21-19/h1-7,10-11H,8-9H2,(H,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZJBUMBHJRGHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2467270.png)

![N-(3-chlorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2467272.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2467278.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,4,5-trimethoxybenzoate](/img/structure/B2467283.png)

![4-Pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2467286.png)

![4-[4-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2467287.png)

![[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol](/img/structure/B2467293.png)